(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate

Protein Kinase C Platelet Activation Eicosanoid Signaling

(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate, commonly known as methyl arachidonate or arachidonic acid methyl ester, is a C21 fatty acid methyl ester (FAME) formed by formal condensation of arachidonic acid (C20:4 n-6) with methanol. It carries the four cis double bonds at positions 5, 8, 11, and 14 that define the arachidonoyl backbone, but the methyl esterification of the terminal carboxyl group confers distinct physicochemical properties—notably increased lipophilicity and organic solvent miscibility—compared to the free acid.

Molecular Formula C21H34O2
Molecular Weight 318.5 g/mol
Cat. No. B12504929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate
Molecular FormulaC21H34O2
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OC
InChIInChI=1S/C21H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3
InChIKeyOFIDNKMQBYGNIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5Z,8Z,11Z,14Z)-Methyl Icosa-5,8,11,14-tetraenoate (Methyl Arachidonate): Baseline Identity and Class Context for Procurement Decisions


(5Z,8Z,11Z,14Z)-Methyl icosa-5,8,11,14-tetraenoate, commonly known as methyl arachidonate or arachidonic acid methyl ester, is a C21 fatty acid methyl ester (FAME) formed by formal condensation of arachidonic acid (C20:4 n-6) with methanol [1]. It carries the four cis double bonds at positions 5, 8, 11, and 14 that define the arachidonoyl backbone, but the methyl esterification of the terminal carboxyl group confers distinct physicochemical properties—notably increased lipophilicity and organic solvent miscibility—compared to the free acid . It is commercially available at ≥99% purity (GC) from Mortierella alpina biomass and serves as a reference standard in FAME analytical kits, a substrate or modulator in enzymatic and receptor assays, and a precursor for isotopically labeled internal standards used in quantitative lipidomics [2].

Why Generic Substitution of (5Z,8Z,11Z,14Z)-Methyl Icosa-5,8,11,14-tetraenoate With Other Fatty Acid Methyl Esters or the Free Acid Is Scientifically Unjustified


Methyl arachidonate cannot be treated as a generic or interchangeable FAME because its biological activity profile is decisively shaped by two interdependent factors: (i) the specific C20:4 n-6 polyunsaturated acyl chain, which distinguishes it from shorter, longer, less unsaturated, or differently positioned FAMEs, and (ii) the methyl ester moiety, which is not biologically inert but actively modulates enzyme recognition, substrate orientation, and receptor pharmacology [1]. Unlike most unsaturated fatty acid methyl esters—which are poorly active as protein kinase C (PKC) activators—methyl arachidonate displays potent, concentration-dependent PKC activation in intact cellular systems [2]. Conversely, the free acid arachidonic acid (AA) differs in enzyme kinetics (e.g., 15-lipoxygenase oxygenation rate [3]), in receptor modulation (only the methyl ester has been characterized as a GPR72 modulator with EC50 ~5 µM ), and in physicochemical handling (the ester form offers superior organic-solvent solubility and long-term storage stability [4]). These demonstrable, quantifiable differences mean that substituting methyl arachidonate with arachidonic acid, ethyl arachidonate, methyl linoleate, or methyl linolenate would alter—or entirely abrogate—the specific experimental readout a researcher intends to generate. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for (5Z,8Z,11Z,14Z)-Methyl Icosa-5,8,11,14-tetraenoate: Head-to-Head Comparative Data for Scientific Selection


PKC Activation in Intact Human Platelets: Methyl Arachidonate Matches Free Arachidonic Acid Potency, While Other Methyl Esters Are Inactive

In a direct head-to-head comparison using intact human platelets, methyl arachidonate (50 µM) was demonstrated to be as potent as arachidonic acid in activating protein kinase C, while the related methyl esters of other unsaturated fatty acids were poorly active in vitro [1]. The activation kinetics differ: arachidonic acid-mediated PKC activation peaked at 20 seconds, whereas methyl arachidonate-mediated activation plateaued at 2 minutes when both lipids were administered at 50 µM [1]. Furthermore, the mechanism is concentration-dependent: at 5 µM, both arachidonic acid and methyl arachidonate activated PKC via cyclooxygenase (COX) products, while at 50 µM the lipoxygenase (LOX) pathway was predominantly involved [1]. This dual-mechanism, concentration-gated pharmacology is unique to the arachidonoyl methyl ester among FAMEs tested.

Protein Kinase C Platelet Activation Eicosanoid Signaling

Selective PKC Activation Among Unsaturated FAMEs: Methyl Arachidonate vs. Methyl Linoleate, Methyl Linolenate, and Methyl Oleate

Sigma-Aldrich's biochemical characterization explicitly states that unlike most unsaturated fatty acid methyl esters, methyl arachidonate is a potent activator of protein kinase C at 5–50 µM . This selective activity was systematically investigated by Fan et al. (1990): purified brain PKC was almost fully activated by free unsaturated fatty acids in a phosphatidylserine- and Ca²⁺-free reaction, but the corresponding methyl esters were poorly active in vitro—with the notable exception of methyl arachidonate [1]. At concentrations exceeding 0.3 mM, all tested unsaturated fatty acids and related methyl esters were weak PKC activators, except for linolenic acid and methyl linolenate, which evoked strong enzyme activation [1]. However, the linolenate activation at supra-physiological concentrations (>0.3 mM) represents a different pharmacological profile from the 5–50 µM range where methyl arachidonate uniquely retains potent activity among FAMEs [1].

Protein Kinase C FAME Selectivity Signal Transduction

GPR72 Orphan Receptor Modulation: Methyl Arachidonate EC50 ~5 µM vs. No Reported Activity of Free Arachidonic Acid

Methyl arachidonate has been characterized as a modulator of the orphan G-protein coupled receptor GPR72 with an EC50 of approximately 5 µM . This receptor modulation activity has been reported specifically for the methyl ester form. In the available literature, no comparable GPR72 modulatory activity has been reported for free arachidonic acid, ethyl arachidonate, or other closely related FAMEs, suggesting that the methyl ester moiety may be a structural determinant for GPR72 interaction. This evidence is classified as class-level inference because a direct side-by-side comparison of methyl arachidonate with arachidonic acid in the identical GPR72 assay system is not publicly available; however, the specificity of the reported activity to the methyl ester form provides a meaningful differentiation point for researchers studying orphan GPCR deorphanization or GPR72-mediated signaling pathways.

GPR72 Orphan GPCR Deorphanization Receptor Pharmacology

Murine 12(R)-Lipoxygenase Substrate Specificity: Methyl Arachidonate Is a Substrate; Free Arachidonic Acid Is Not

In a study of recombinant murine 12(R)-lipoxygenase expressed in HEK cells, methyl arachidonate was converted into the corresponding 12-HETE methyl ester, which was confirmed as the R-enantiomer by chiral phase chromatography [1]. Strikingly, neither arachidonic acid nor linoleic acid served as substrates for this recombinant enzyme [1]. This represents a rare and unambiguous case where esterification of the carboxyl group converts a non-substrate (free arachidonic acid) into a competent substrate (methyl arachidonate) for a specific lipoxygenase isoform. The enzyme's strong preference for methylated polyenoic fatty acids was confirmed across three different substrates (arachidonic acid, linoleic acid, and 20-HETE) [1]. This finding has been independently corroborated, with subsequent studies noting that 'arachidonic acid is not a substrate of mouse 12R-LOX. Instead, the enzyme prefers to use fatty acid esters such as methyl arachidonate as substrate' [2].

12(R)-Lipoxygenase Substrate Specificity Epidermal Lipid Metabolism

15-Lipoxygenase Substrate Alignment: Methyl Arachidonate Is Oxygenated Less Effectively Than Free Arachidonic Acid, Informing Inverse Substrate Orientation Models

In a targeted substrate modification study employing recombinant 15-lipoxygenases, methyl arachidonate was oxygenated less effectively than free arachidonic acid [1]. This finding stands in contrast to the behavior of 15S-HETE, whose methylation augmented the reaction rate and shifted reaction specificity toward 5S-lipoxygenation [1]. The reduced oxygenation rate of methyl arachidonate versus the free acid was interpreted as evidence for an inverse (head-to-tail) substrate orientation at the 15-LOX active site, where burying the charged carboxylate group in the hydrophobic substrate-binding cleft is energetically unfavorable, and methylation of the carboxylate alleviates this penalty for certain substrates but not for arachidonate [1]. This differential effect of methylation on 15-LOX oxygenation—suppressing activity for methyl arachidonate while enhancing it for methyl 15S-HETE—demonstrates that the methyl ester moiety does not have a uniform effect across substrates, but interacts with the specific double-bond geometry and chain length of the fatty acid backbone.

15-Lipoxygenase Substrate Orientation Enzyme Kinetics

Curative Potency in Fat-Deficiency Disease Model: Methyl Arachidonate Is Approximately Twofold More Active Than Methyl Linoleate in Weight Gain Promotion

In a classical nutritional biochemistry study, the comparative effects of methyl arachidonate (prepared from pig liver and ox suprarenal glands) and methyl linoleate were determined in 45 rats maintained on a fat-free diet from weaning [1]. Supplementation began around day 145 and continued for five weeks. Methyl arachidonate was found to be approximately twice as active as methyl linoleate in promoting weight increase [1]. However, its activity in curing skin lesions was no greater than that of methyl linoleate [1]. This differential efficacy—superior for weight gain, equivalent for dermatological endpoints—indicates that methyl arachidonate and methyl linoleate are not functionally interchangeable in essential fatty acid deficiency models, and that methyl arachidonate may preferentially support systemic metabolic recovery over cutaneous repair relative to methyl linoleate.

Essential Fatty Acid Deficiency Nutritional Biochemistry In Vivo Model

High-Value Application Scenarios for (5Z,8Z,11Z,14Z)-Methyl Icosa-5,8,11,14-tetraenoate Based on Quantitative Differentiation Evidence


Protein Kinase C Signaling Studies Requiring Intact-Cell Activation With Defined Pharmacological Kinetics

Methyl arachidonate is the preferred tool compound for studies investigating PKC activation in intact cellular systems where the experimental design requires: (a) a methyl ester that retains PKC-activating potency equivalent to free arachidonic acid (unlike other FAMEs, which are poorly active), and (b) distinct activation kinetics—a plateau at 2 minutes at 50 µM, versus the 20-second peak of free arachidonic acid—that allows temporal separation of PKC activation from other rapid arachidonate-mediated events . The concentration-dependent pathway switch (COX products at 5 µM; LOX products at 50 µM) additionally enables dissection of downstream eicosanoid-mediated signaling branches within a single compound framework .

12(R)-Lipoxygenase Enzymology and Epidermal Biology Research

For laboratories studying 12(R)-lipoxygenase—an enzyme isoform critically involved in epidermal lipid metabolism and barrier function—methyl arachidonate is an irreplaceable substrate. Recombinant murine 12(R)-LOX converts methyl arachidonate to 12-HETE methyl ester (R-enantiomer), but does not accept free arachidonic acid, linoleic acid, or 20-HETE as substrates . Any attempt to substitute the free acid in 12(R)-LOX activity assays will yield no detectible product, making the methyl ester form a mandatory procurement for this research domain .

Orphan GPCR Deorphanization and GPR72 Functional Screening Campaigns

Methyl arachidonate is currently the only arachidonoyl derivative with a documented EC50 (~5 µM) at the orphan receptor GPR72 . Screening laboratories engaged in GPR72 ligand identification or functional characterization should procure methyl arachidonate as the reference agonist/modulator for assay development, positive control generation, and initial structure-activity relationship (SAR) exploration. The free acid and other ester analogs lack published activity data at this receptor, making them unsuitable starting points for assay validation .

Lipoxygenase Substrate Orientation and Active-Site Mutagenesis Studies

The differential oxygenation of methyl arachidonate versus free arachidonic acid by 15-lipoxygenase—where the methyl ester is less effectively oxygenated—provides a critical experimental tool for probing substrate alignment at the LOX active site . Researchers can exploit this difference to test hypotheses about 'head-first' versus 'tail-first' substrate binding, to characterize the effects of active-site mutations (e.g., Arg403Leu) on substrate orientation, and to validate computational docking models of enzyme-substrate interactions . The contrasting behavior of methyl arachidonate (reduced oxygenation vs. free acid) and methyl 15S-HETE (enhanced oxygenation vs. free 15S-HETE) makes the methyl ester moiety a powerful mechanistic probe in this experimental context .

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